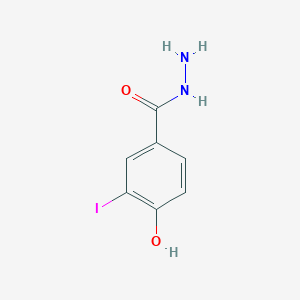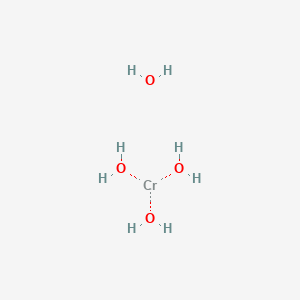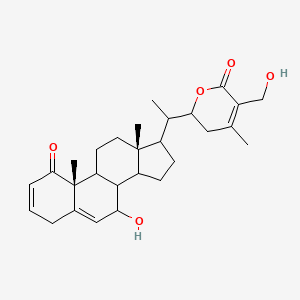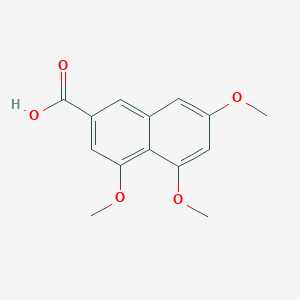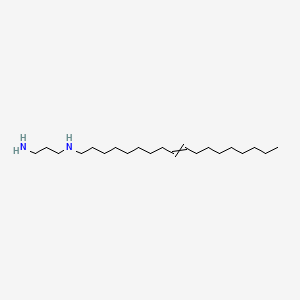![molecular formula C12H6Cl2NNaO2 B12438128 Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate](/img/structure/B12438128.png)
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate is a chemical compound with the molecular formula C12H6Cl2NNaO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate typically involves the reaction of 2,6-dichlorophenol with indophenol in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the compound is produced by extracting the dye with water, followed by extraction with aqueous sodium bicarbonate. The sodium salt of the dye is then precipitated by adding sodium chloride, filtered, washed with dilute sodium chloride solution, and dried .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate undergoes various chemical reactions, including:
Oxidation: It acts as a redox dye and can be oxidized or reduced depending on the conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of different oxidized species, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate has a wide range of scientific research applications, including:
Chemistry: Used as a redox dye to investigate the efficiency of gold nanoparticles for enzymatic activity.
Biology: Employed in the determination of ascorbic acid and the measurement of photosynthesis rates.
Medicine: Utilized in various biochemical assays and diagnostic tests.
Industry: Applied in the composition of UVB-specific dosimeters and other industrial processes.
Mechanism of Action
The compound exerts its effects through its redox properties. It acts as an electron acceptor or donor, depending on the specific conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorophenolindophenol sodium salt hydrate
- Sodium 2,5-dichloroindophenoxide hydrate
- Tillmans reagent
Uniqueness
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate is unique due to its specific redox properties and its ability to act as a versatile reagent in various scientific and industrial applications. Its stability and reactivity under different conditions make it a valuable compound for research and practical uses .
Properties
Molecular Formula |
C12H6Cl2NNaO2 |
|---|---|
Molecular Weight |
290.07 g/mol |
IUPAC Name |
sodium;2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |
InChI |
InChI=1S/C12H7Cl2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,17H;/q;+1/p-1 |
InChI Key |
FHLDWQLHDYCXKI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
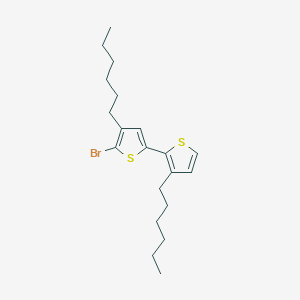
![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)
![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)
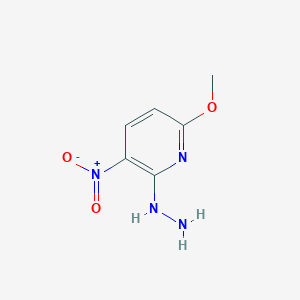
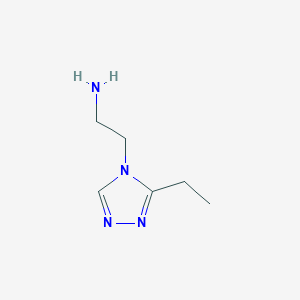
![[(2S,3R,4S,5S,6R)-6-[[(2R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438092.png)

